molecular formula C18H18F3NO3S2 B14012618 N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide

N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide

Cat. No.: B14012618
M. Wt: 417.5 g/mol
InChI Key: KIXWGDDFACWKFN-HOTGVXAUSA-N
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Description

N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide is a chiral sulfonamide derivative featuring a dihydroindenyl core, a thioether-linked 2-methoxy-6-methylphenyl substituent, and a trifluoromethanesulfonamide (-SO₂CF₃) group. The trifluoromethanesulfonamide moiety is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties, metabolic stability, and enhanced membrane permeability .

Properties

Molecular Formula

C18H18F3NO3S2

Molecular Weight

417.5 g/mol

IUPAC Name

1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxy-6-methylphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide

InChI

InChI=1S/C18H18F3NO3S2/c1-11-6-5-9-14(25-2)17(11)26-15-10-12-7-3-4-8-13(12)16(15)22-27(23,24)18(19,20)21/h3-9,15-16,22H,10H2,1-2H3/t15-,16-/m0/s1

InChI Key

KIXWGDDFACWKFN-HOTGVXAUSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)OC)S[C@H]2CC3=CC=CC=C3[C@@H]2NS(=O)(=O)C(F)(F)F

Canonical SMILES

CC1=C(C(=CC=C1)OC)SC2CC3=CC=CC=C3C2NS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide typically involves multiple steps. The synthetic route often starts with the preparation of the indene derivative, followed by the introduction of the methoxy and methylphenylthio groups. The final step involves the addition of the trifluoromethanesulfonamide group under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The trifluoromethanesulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethanesulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The methoxy and methylphenylthio groups may also contribute to its biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound shares structural motifs with several sulfonamide derivatives, as outlined below:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity/Use Reference
N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide (Target) Dihydroindenyl Thioether-linked 2-methoxy-6-methylphenyl; -SO₂CF₃ ~415 (estimated) Not specified (structural analog to CNS modulators) N/A
N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide Dihydroindenyl Pyridinyl; propanesulfonamide (-SO₂C₃H₇) ~378 AMPA receptor positive modulator
N-[(1S,2S)-2-[[[[(1S,2S)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide Diphenylethyl Cyclohexylamino-thioureido; bis(trifluoromethyl)benzenesulfonamide 672.75 Not specified (complex enzyme inhibition)
N-[(1S,2S)-2-Aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide Cyclohexylamino -SO₂CF₃ 246.25 Research use (likely kinase or protease inhibition)
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide Diphenylethyl -SO₂CF₃ 344.35 Medicinal chemistry applications

Key Observations

Core Structure Impact: The dihydroindenyl core in the target compound and the AMPA receptor modulator () suggests a preference for planar, aromatic systems in CNS-targeting molecules. In contrast, diphenylethyl or cyclohexylamino cores () may favor interactions with hydrophobic enzyme pockets .

Sulfonamide Variations :

  • Trifluoromethanesulfonamide (-SO₂CF₃) is a recurring motif in medicinal compounds () due to its resistance to metabolic degradation. Bis(trifluoromethyl)benzenesulfonamide () introduces bulkier substituents, likely for steric hindrance in enzyme binding .
  • Propanesulfonamide () offers flexibility in molecular conformation, which may enhance allosteric modulation of AMPA receptors .

Biological Activity :

  • The AMPA receptor modulator () demonstrates the importance of balancing lipophilicity (e.g., pyridinyl substituents) and sulfonamide polarity for CNS efficacy. The target compound’s methoxy-methylphenyl group may similarly fine-tune solubility and target engagement .
  • Pesticide sulfonamides () often feature triazine or benzoyl groups, highlighting the role of electron-deficient aromatic systems in herbicidal activity—a contrast to the indenyl-based medicinal compounds .

Biological Activity

N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a trifluoromethanesulfonamide group and a thioether linkage, which may contribute to its biological properties. The molecular formula is C17H18F3N2O2S.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The trifluoromethanesulfonamide moiety is known to inhibit sulfonamide-sensitive enzymes, potentially affecting metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that this compound may suppress the growth of cancer stem cells (CSCs), indicating a possible role in cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
AnticancerSuppresses growth of cancer stem cells
Enzyme InhibitionInhibits sulfonamide-sensitive enzymes
CytotoxicityInduces apoptosis in specific cancer cell lines

Case Study 1: Anticancer Activity

In a study examining the effects of various compounds on non-small cell lung carcinoma (NSCLC), this compound demonstrated significant inhibition of tumor growth in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest in G0/G1 phase .

Case Study 2: Enzyme Interaction

Research investigating the interaction of this compound with sulfonamide-sensitive enzymes revealed that it effectively inhibits their activity. This inhibition was shown to alter metabolic pathways involved in drug resistance mechanisms in cancer cells .

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